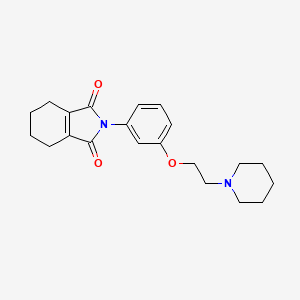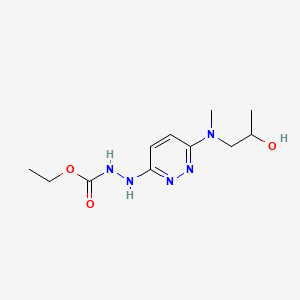![molecular formula C16H14O4 B13756803 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester CAS No. 24351-53-9](/img/structure/B13756803.png)
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.284 g/mol . This compound is characterized by the presence of a benzo[1,3]dioxole ring fused to a benzoate ester. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate typically involves the esterification of 2-benzo[1,3]dioxol-5-yl-benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Types of Reactions:
Oxidation: Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-benzo[1,3]dioxol-5-yl-benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-benzo[1,3]dioxol-5-yl-benzoic acid: The carboxylic acid analog of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate.
Ethyl 2-benzo[1,3]dioxol-5-yl-acetate: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness: Ethyl 2-benzo[1,3]dioxol-5-yl-benzoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
24351-53-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3 |
InChI Key |
MNIPXCOBNIXVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


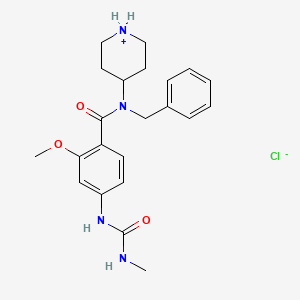

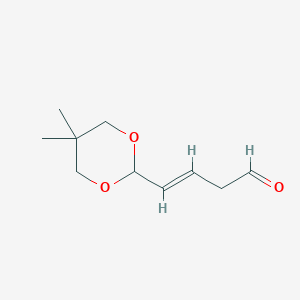
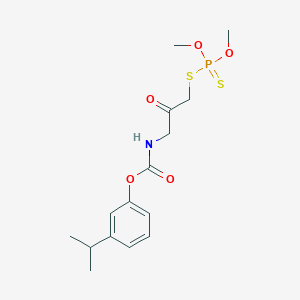
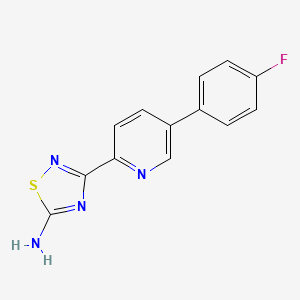
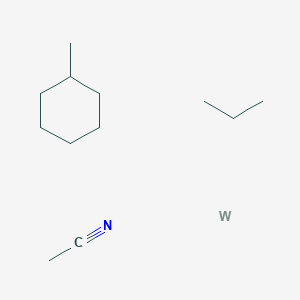
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
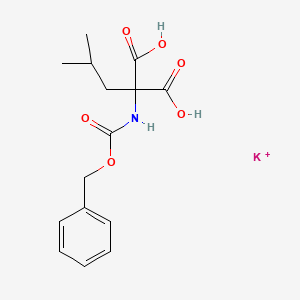
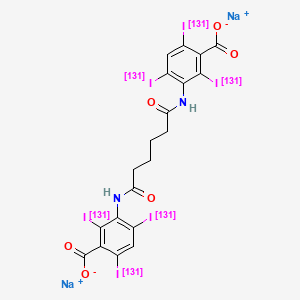

![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

